
Destruxin B2 6
Vue d'ensemble
Description
Destruxin B2 6 is a cyclic depsipeptide produced by the fungus Metarhizium anisopliae, and is part of the destruxin family of toxins. It is one of the most studied members of the destruxin family, and has been found to have a wide range of potential applications in scientific research, including in the fields of entomology, biochemistry, and physiology.
Applications De Recherche Scientifique
Inhibition of Vacuolar-type H(+)-translocating ATPase Destruxin B has been identified as a specific and dose-dependent inhibitor of vacuolar-type ATPase (V-ATPase), distinguishing itself from other ATPases. It effectively inhibits the acidification of intracellular organelles, albeit with weaker inhibitory activity compared to known macrolide inhibitors of V-ATPase like bafilomycin A1 and folimycin. Notably, the inhibitory effects of destruxin B are readily reversible, making it a valuable tool for probing V-ATPase functions in cellular physiology (Muroi, Shiragami, & Takatsuki, 1994).
Modulation of Immune Response in Drosophila melanogaster Destruxin A, a cyclic depsipeptide from the destruxin class, has been shown to suppress the innate immune response in Drosophila melanogaster. It achieves this by downregulating the expression of antimicrobial peptides crucial to the fly's humoral immune response. This immune suppression leads to increased mortality and higher bacterial titers when flies are co-injected with Destruxin A and Escherichia coli. The study underlines Destruxin A's specific role in dampening the humoral immune response in insects (Pal, St. Leger, & Wu, 2007).
Intriguing Biological Activities and Structural Diversity Destruxins, including Destruxin B2 6, are known for their broad spectrum of biological activities, including insecticidal and phytotoxic properties. These cyclic hexadepsipeptides are differentiated by variations in hydroxy acid, N-methylation, and the R group of amino acid residues. Their insecticidal and phytotoxic activities, combined with their role as potential virulence factors in fungi, have garnered significant interest. The reports review the isolation, chemical structure determination, synthesis, biotransformation, and the biological activities of destruxins and related metabolites (Pedras, Zaharia, & Ward, 2002).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Destruxin B2 6, like other destruxins, primarily targets cellular structures and processes in organisms. The targets are functionally diverse and include cytoskeletal components, cell motility, protein transcription and translation pathways, ubiquitin-dependent protein metabolic processes, nucleus pore entry and exit, and endoplasmic reticulum vesicle transport . These targets play crucial roles in maintaining the normal functioning of cells, and their disruption can lead to cell death .
Mode of Action
This compound interacts with its targets, leading to significant changes in cellular structures and processes. For instance, it has been observed to damage the cytoskeleton and multiple organelles, disrupt cell adhesion and motility, and ultimately lead to cell death . This suggests that this compound has a multi-targeted approach to cellular structures and life processes .
Biochemical Pathways
Based on the known targets of destruxins, it can be inferred that the compound likely affects multiple pathways related to protein synthesis, cell motility, and metabolic processes . The disruption of these pathways can have downstream effects, leading to cell death .
Result of Action
The primary result of this compound’s action is cell death . This is achieved through its interaction with multiple cellular targets, leading to the disruption of essential cellular structures and processes . For example, it has been observed to damage the cytoskeleton and multiple organelles, disrupt cell adhesion and motility .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production of destruxins by the entomopathogenic fungus Metarhizium anisopliae varies between cultures of different ages and plant hosts This suggests that the environment in which the fungus is grown can impact the production and, potentially, the action of this compound
Analyse Biochimique
Biochemical Properties
Destruxin B2 6, like other destruxins, plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. For instance, it has been found to bind to certain heat shock proteins in cells . The nature of these interactions often involves the inhibition or activation of the target molecules, thereby influencing their function.
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been reported to suppress hepatocellular carcinoma cell growth and induce apoptosis by inhibiting the Wnt/β-catenin signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level with biomolecules, leading to changes in gene expression and enzyme activity. For instance, it has been found to bind to certain heat shock proteins, potentially influencing their function .
Propriétés
IUPAC Name |
10,11,14-trimethyl-3-(2-methylpropyl)-13,16-di(propan-2-yl)-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H49N5O7/c1-16(2)15-21-27(38)34-14-10-11-20(34)26(37)31-23(17(3)4)28(39)33(9)24(18(5)6)29(40)32(8)19(7)25(36)30-13-12-22(35)41-21/h16-21,23-24H,10-15H2,1-9H3,(H,30,36)(H,31,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOYUZRQFBRFCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000439 | |
| Record name | 1,10-Dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-3,6-di(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79386-00-8 | |
| Record name | Destruxin B2 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079386008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Dihydroxy-5,8,9-trimethyl-16-(2-methylpropyl)-3,6-di(propan-2-yl)-5,6,8,9,12,13,19,20,21,21a-decahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-4,7,14,17(3H,16H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201000439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


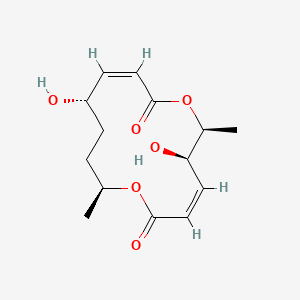

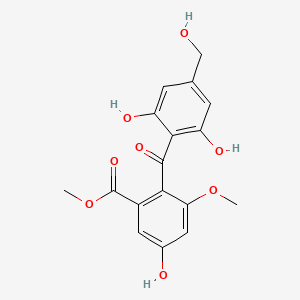

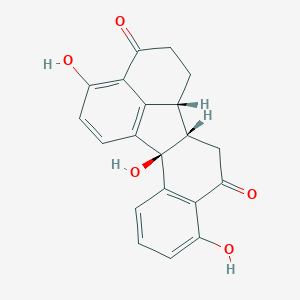
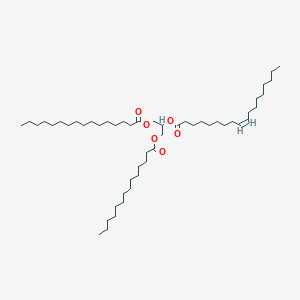

![5-[2-(Hydroxymethyl)-3-hydroxy-5-methylphenoxy]-2,4-dihydroxy-3,6-dimethylbenzoic acid methyl ester](/img/structure/B3025938.png)
![3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone](/img/structure/B3025940.png)
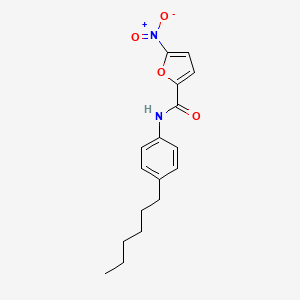
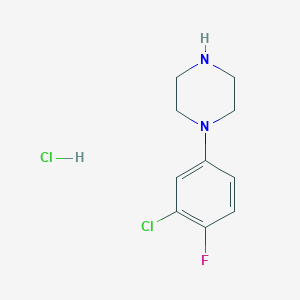
![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)
![9-[(E)-but-2-en-2-yl]-3a-hydroxy-2-(hydroxymethyl)-5,8,9a-trimethyl-4,5,6,6a,9,9b-hexahydrophenalen-1-one](/img/structure/B3025946.png)
![Hexadecanoic acid, 1-[[(1-oxopentadecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3025947.png)
